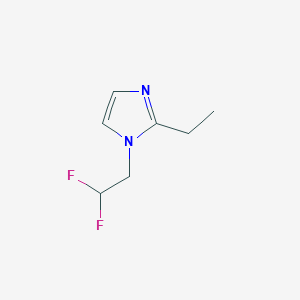

1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole

Description

1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole (CAS: 1339790-91-8) is a fluorinated imidazole derivative with the molecular formula C₇H₁₀N₂F₂ and a molecular weight of 160.16 g/mol. Its structure features a difluoroethyl group (-CH₂CF₂H) at the N1 position and an ethyl group (-CH₂CH₃) at the C2 position of the imidazole ring (SMILES: CCC1=NC=CN1CC(F)F) . The difluoroethyl substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogues, making it a candidate for pharmaceutical and materials science applications.

Propriétés

IUPAC Name |

1-(2,2-difluoroethyl)-2-ethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2N2/c1-2-7-10-3-4-11(7)5-6(8)9/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZRBQJJRUJTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Methodology:

- Starting materials: Imidazole or its derivatives, such as imidazolyl ethanol or chlorinated imidazole compounds.

- Electrophile: 2,2-difluoroethyl halides, typically 2,2-difluoroethyl chloride or bromide.

- Reaction conditions:

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base: Sodium hydride, potassium carbonate, or caustic soda flakes.

- Temperature: Usually between 50°C and 115°C, depending on the reactivity of the electrophile.

- Procedure: The imidazole is deprotonated with the base, forming a nucleophilic species that then reacts with the difluoroethyl halide, leading to the formation of the targeted compound.

Research Findings:

- Patents disclose that the reaction can be performed at elevated temperatures (up to 115°C) with simple equipment, making it suitable for industrial scale-up. The process generally involves stirring the mixture under reflux, followed by purification through recrystallization or chromatography.

Reaction of Imidazolyl Ethanol with Difluoroalkyl Halides

Another prevalent method involves synthesizing an imidazolyl ethanol intermediate, which then undergoes further alkylation with difluoroalkyl halides.

Methodology:

- Step 1: Synthesis of imidazolyl ethanol via reaction of imidazole with epichlorohydrin or related epoxide derivatives.

- Step 2: Alkylation of the imidazolyl ethanol with 2,2-difluoroethyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

- Reaction Conditions:

- Solvent: DMF or toluene.

- Temperature: Ranges from 50°C to 125°C, depending on the specific step.

- Time: Typically 1-4 hours, optimized for yield.

Research Findings:

- Patents describe this method as straightforward, with yields ranging from 41% to 92%, depending on reaction conditions and purification methods. The process is scalable and cost-effective, suitable for industrial manufacturing.

Functional Group Transformation via Carbonyldiimidazole

This approach involves converting precursor compounds into the target imidazole derivative through functional group transformations, often utilizing carbonyldiimidazole (CDI) as a coupling reagent.

Methodology:

- Starting materials: Precursors with suitable functional groups (e.g., amino or hydroxymethyl groups).

- Reaction: The precursor reacts with carbonyldiimidazole to form an activated intermediate, which then undergoes nucleophilic attack by difluoroethyl groups.

- Conditions: Typically performed in solvents like dichloromethane or DMF at room temperature or slightly elevated temperatures.

Research Findings:

- This method allows for the synthesis of complex imidazole derivatives with high regioselectivity. It is particularly useful for preparing intermediates that can be further functionalized to yield the final compound.

Recent advances involve the direct introduction of the difluoromethyl group at a late stage using radical or transition-metal catalyzed processes.

Methodology:

Research Findings:

- These methods provide a versatile route to difluoromethylated aromatic and heteroaromatic compounds, including imidazole derivatives, with high efficiency and functional group tolerance.

Data Summary Table: Preparation Methods for 1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Imidazole + 2,2-difluoroethyl halide | NaH or K2CO3 | 50-115°C, Reflux | 41-92 | Suitable for industrial scale |

| Ethanol Intermediate Alkylation | Imidazolyl ethanol + difluoroalkyl halide | NaOH, DMF | 50-125°C | 41-92 | High yield, scalable |

| Carbonyldiimidazole Transformation | Precursors + CDI | - | Room temp to 80°C | Variable | High regioselectivity |

| Late-Stage Difluoromethylation | Aromatic/heteroaryl precursors | Difluoromethylating agents | Mild, catalytic | Variable | Versatile, recent advances |

Analyse Des Réactions Chimiques

1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as thiols, amines, and alcohols can replace the fluorine atoms.

Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include hypervalent iodine reagents, transition metal catalysts, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole is explored for its potential as a drug candidate due to the following reasons:

- Bioactivity : Imidazole derivatives are known for diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The specific compound has shown promising results against various bacterial strains, making it a candidate for antibiotic development.

Table 1: Antimicrobial Activity of this compound

| Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Materials Science

The difluoroethyl group imparts desirable properties for materials applications:

- Stability : The compound's structure contributes to the thermal and chemical stability of materials.

- Lipophilicity : This characteristic enhances the solubility of the compound in organic solvents, making it suitable for various applications in polymer science and surface coatings.

Biological Studies

The compound is utilized as a probe in biological research:

- Mechanism of Action : The difluoroethyl group can form hydrogen bonds with biological targets, influencing their activity. The imidazole ring may also coordinate with metal ions, impacting enzymatic functions.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinically relevant bacteria. Results indicated that the compound effectively inhibited the growth of Staphylococcus aureus at low concentrations (MIC = 8 µg/mL), suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Material Development

In materials science research, this compound was incorporated into polymer matrices to enhance their mechanical properties. The addition of this compound resulted in improved thermal stability and resistance to chemical degradation compared to control samples.

Mécanisme D'action

The mechanism of action of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole involves its interaction with molecular targets through the difluoroethyl group. This group can form hydrogen bonds and interact with various biological targets, modulating their activity. The imidazole ring can also participate in coordination with metal ions, influencing enzymatic activities and other biochemical pathways .

Comparaison Avec Des Composés Similaires

Structural Analogues of Imidazole Derivatives

The table below summarizes key structural and functional differences between 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole and related compounds:

Key Comparative Insights

Electronic and Steric Effects

- In contrast, 2-(4-fluorophenyl)-1H-benzo[d]imidazole () has a fused benzene ring, increasing planarity and conjugation, which may improve binding to aromatic enzyme pockets .

Lipophilicity and Metabolic Stability

- The difluoroethyl substituent in the target compound increases logP compared to the 2-fluoroethyl group in ionic liquids (), which are polar and water-soluble due to their charged nature .

Positional Isomerism

- 1-Ethyl-2-(2-fluorophenyl)-1H-imidazole () demonstrates how substituent placement affects bioactivity. The target compound’s ethyl group at C2 may reduce steric clashes in receptor binding compared to bulkier aryl groups .

Activité Biologique

1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific imidazole derivative, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound features a five-membered imidazole ring substituted with a difluoroethyl group and an ethyl group. The synthesis typically involves multi-step organic reactions that can include nucleophilic substitutions and cyclization processes. Recent advancements in synthetic methodologies have improved the efficiency and yield of such compounds .

Antimicrobial Activity

Imidazole derivatives are extensively studied for their antimicrobial properties. The compound this compound has shown promising results against various bacterial strains. For instance, studies have indicated that imidazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, which are significant pathogens responsible for various infections .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

Research has demonstrated that certain imidazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, in vitro studies using MCF7 (breast cancer) and HT-29 (colon cancer) cell lines have shown that these compounds can significantly reduce cell viability . The mechanism of action may involve the inhibition of specific signaling pathways associated with tumor growth.

Table 2: Anticancer Activity of Imidazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12.5 |

| HT-29 | 15.0 | |

| C6 (rat glioblastoma) | 10.0 |

The biological activity of imidazoles like this compound is often attributed to their ability to interact with various biological targets. These interactions can modulate enzyme activities or inhibit specific pathways critical for microbial survival or cancer cell proliferation. For instance, the compound may act as an inhibitor of carbonic anhydrases (CAs), which are enzymes involved in pH regulation and are overexpressed in many tumors .

Case Studies

Recent studies have highlighted the potential therapeutic applications of imidazole derivatives:

- Study on Antimicrobial Efficacy : A series of synthesized imidazoles were tested against multiple bacterial strains, showing significant antimicrobial activity with low cytotoxicity against human cells .

- Anticancer Research : A study evaluated the effects of various imidazole derivatives on cancer cell lines, revealing that some compounds led to a marked decrease in cell viability through apoptosis induction .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole with high purity?

- Methodological Answer : The synthesis can be optimized via a multi-step approach:

Imidazole Core Formation : Use a modified Radziszewski reaction with ammonium acetate, glyoxal, and substituted amines under reflux in ethanol or acetic acid .

Difluoroethyl Substitution : React the imidazole intermediate with 2,2-difluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–90°C. Monitor progress via TLC (hexane:ethyl acetate, 60:40) .

Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) yield >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. Key signals include imidazole ring protons (δ 7.2–7.8 ppm) and difluoroethyl CF₂ groups (¹H NMR: δ 4.5–5.0 ppm; ¹⁹F NMR: δ -120 to -130 ppm) .

- FT-IR : Confirm functional groups (e.g., C-F stretch at 1100–1250 cm⁻¹, C=N at 1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational docking studies guide the design of this compound derivatives for biological targets?

- Methodological Answer :

- Target Selection : Focus on enzymes like cytochrome P450 or kinases (e.g., EGFR) due to imidazole’s coordination potential .

- Software : Use AutoDock Vina or GROMACS for molecular docking. Prepare ligand files (PDBQT format) and optimize protein structures (PDB ID: 1M17 for EGFR) .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from kinase inhibition assays. For example, derivatives with para-substituted aryl groups show enhanced binding affinity due to hydrophobic interactions .

Q. How should researchers address contradictory biological activity data for imidazole derivatives?

- Methodological Answer :

- Assay Variability : Standardize conditions (e.g., cell line viability assays using MTT vs. resazurin). For antifungal studies, follow CLSI guidelines for MIC determination .

- Structural Confounders : Synthesize and test regioisomers (e.g., 1- vs. 4-substituted imidazoles) to isolate substituent effects. Use X-ray crystallography (SHELX refinement) to confirm regiochemistry .

Q. What strategies resolve tautomerism or isomerism in imidazole derivatives during structural analysis?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature ¹H NMR (DMSO-d₆, 25–80°C) to detect tautomeric equilibria (e.g., 1H- vs. 3H-imidazole forms) .

- DFT Calculations : Use Gaussian09 to model energy barriers between tautomers. Compare computed NMR shifts with experimental data .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodological Answer :

- Substituent Variation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) or electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity .

- SAR Workflow :

Synthesize analogs (e.g., 2-propyl, 2-aryl derivatives).

Test in vitro activity (e.g., antifungal: Candida albicans; anticancer: MCF-7 cells).

Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.